Product packaging for 1-Ethanesulfonyl-3-iodopropane(Cat. No.:CAS No. 1462997-18-7)

1-Ethanesulfonyl-3-iodopropane

Cat. No.: B1400092
CAS No.: 1462997-18-7
M. Wt: 262.11 g/mol
InChI Key: KEAWVIQRLWKDMX-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Organohalogen Chemistry

1-Ethanesulfonyl-3-iodopropane belongs to the classes of organosulfur and organohalogen compounds. Organosulfur compounds, which are organic compounds containing sulfur, are vital for life and are found in two of the twenty common amino acids, cysteine and methionine. wikipedia.org Organohalogen compounds are characterized by the presence of one or more halogen atoms. The reactivity of these compounds is influenced by the nature of the halogen and the carbon-halogen bond strength, with the carbon-iodine bond being the weakest and thus the most reactive. chemistrystudent.com

The presence of both a sulfone and an iodo group on the same propane (B168953) chain gives this compound a bifunctional nature. The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent methylene (B1212753) groups. The iodo group is an excellent leaving group in nucleophilic substitution reactions. This combination of functional groups allows for sequential or selective reactions at different parts of the molecule.

Overview of Structural Features and Synthetic Utility Potential

The structure of this compound consists of a central three-carbon propane chain. One end of the chain is attached to an ethanesulfonyl group (–SO₂CH₂CH₃), and the other end is attached to an iodine atom (–I).

Structural Features of this compound

Feature Description
Molecular Formula C₅H₁₁IO₂S
Functional Groups Ethanesulfonyl, Iodo

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The carbon-iodine bond is susceptible to cleavage, making it a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. For instance, it can be used in alkylation reactions to form new carbon-carbon or carbon-heteroatom bonds. orgsyn.orgnih.gov

The ethanesulfonyl group, on the other hand, is relatively stable but can activate the adjacent protons, making them acidic and amenable to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles. This dual reactivity makes this compound a valuable reagent for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other molecules of pharmaceutical or material science interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11IO2S B1400092 1-Ethanesulfonyl-3-iodopropane CAS No. 1462997-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfonyl-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO2S/c1-2-9(7,8)5-3-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAWVIQRLWKDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Ethanesulfonyl 3 Iodopropane

Precursor-Based Synthetic Routes

Precursor-based syntheses are the most direct and commonly conceptualized approaches for the preparation of 1-ethanesulfonyl-3-iodopropane. These methods rely on commercially available or readily accessible starting materials that already contain either the three-carbon iodinated chain or the ethanesulfonyl group.

Synthesis from Propyl Derivatives via Sulfonylation

A logical and efficient approach to the synthesis of this compound involves the sulfonylation of a suitable 3-iodopropyl precursor. This strategy focuses on forming the ester-like linkage of the sulfonyl group in the final step. A plausible starting material for this route is 3-iodopropan-1-ol.

The reaction proceeds via the nucleophilic attack of the hydroxyl group of 3-iodopropan-1-ol on the electrophilic sulfur atom of ethanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Reactant 1Reactant 2BaseProduct
3-Iodopropan-1-olEthanesulfonyl chloridePyridineThis compound

This method is advantageous due to the commercial availability of both 3-iodopropan-1-ol and ethanesulfonyl chloride. The reaction conditions are generally mild, and the purification of the final product is often straightforward.

Synthesis from Ethanesulfonyl Halides and Propane (B168953) Derivatives

An alternative precursor-based approach involves the reaction of an ethanesulfonyl nucleophile with a propane derivative bearing two leaving groups. A suitable starting material for the ethanesulfonyl component is sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na), which can be prepared from the reduction of ethanesulfonyl chloride. The propane derivative would ideally be 1,3-diiodopropane (B1583150).

This synthesis is a classic example of a nucleophilic substitution reaction (SN2). The ethanesulfinate anion acts as the nucleophile, displacing one of the iodide ions from the 1,3-diiodopropane backbone.

Reaction Scheme:

Reactant 1Reactant 2SolventProduct
Sodium ethanesulfinate1,3-DiiodopropaneDimethylformamide (DMF)This compound

To favor monosubstitution and minimize the formation of the disubstituted byproduct (1,3-bis(ethanesulfonyl)propane), the reaction stoichiometry can be controlled by using an excess of 1,3-diiodopropane.

Halogenation Approaches to Form the 3-Iodopropane Moiety

This strategy involves the formation of the ethanesulfonyl propane backbone first, followed by the introduction of the iodine atom. A potential starting material for this route is 3-(ethanesulfonyl)propan-1-ol. This intermediate can be synthesized by reacting 3-chloropropan-1-ol with sodium ethanesulfinate.

Once 3-(ethanesulfonyl)propan-1-ol is obtained, the hydroxyl group can be converted to an iodide. There are several methods to achieve this transformation:

Finkelstein Reaction: The hydroxyl group is first converted to a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. The resulting sulfonate ester is then treated with sodium iodide in a solvent like acetone (B3395972). The iodide ion displaces the tosylate or mesylate group in an SN2 reaction.

Reaction Scheme:

CH₃CH₂SO₂-CH₂CH₂CH₂-OH + TsCl -> CH₃CH₂SO₂-CH₂CH₂CH₂-OTs

CH₃CH₂SO₂-CH₂CH₂CH₂-OTs + NaI -> CH₃CH₂SO₂-CH₂CH₂CH₂-I + NaOTs

IntermediateReagentProduct
3-(Ethanesulfonyl)propan-1-olp-Toluenesulfonyl chloride, then Sodium IodideThis compound

Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) and iodine to directly convert the primary alcohol to the corresponding iodide.

Reaction Scheme:

Alternative Synthetic Pathways

While precursor-based routes are generally more established, alternative pathways involving radical-mediated or transition metal-catalyzed reactions could offer novel approaches to the synthesis of this compound. However, it is important to note that these methods are not well-documented for the synthesis of this specific compound and are presented here as plausible, yet largely theoretical, strategies.

Radical-Mediated Syntheses Involving Sulfinates

Radical additions to alkenes are a powerful tool in organic synthesis. A hypothetical radical-mediated synthesis of this compound could involve the addition of an ethanesulfonyl radical to an appropriate allyl precursor. For instance, the reaction could start with allyl iodide.

The ethanesulfonyl radical can be generated from ethanesulfonyl chloride or a sulfinate precursor using a radical initiator such as azobisisobutyronitrile (AIBN) or a peroxide. The radical would then add to the double bond of allyl iodide.

Hypothetical Reaction Scheme:

The resulting carbon-centered radical would then need to be quenched by a hydrogen atom source to yield the final product. However, controlling the regioselectivity and preventing polymerization and other side reactions would be significant challenges in this approach.

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis offers a wide range of possibilities for C-S bond formation. A hypothetical route could involve a palladium- or copper-catalyzed cross-coupling reaction between a suitable organometallic reagent derived from propane and an ethanesulfonyl electrophile, or vice versa.

For example, a Negishi-type coupling could be envisioned between a 3-iodopropylzinc reagent and ethanesulfonyl chloride, catalyzed by a palladium complex.

Hypothetical Reaction Scheme:

Alternatively, a copper-catalyzed coupling of sodium ethanesulfinate with 1,3-diiodopropane could be explored. While such reactions are known for the formation of thioethers, their application to the synthesis of sulfones from sulfinates is less common but mechanistically plausible.

These transition metal-catalyzed methods, while offering potential for high efficiency and selectivity, would require significant optimization of catalysts, ligands, and reaction conditions for the specific synthesis of this compound.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, while not extensively detailed in dedicated literature, can be strategically approached through a two-step process amenable to optimization. This involves the initial synthesis of a more stable halogen precursor, such as 1-Ethanesulfonyl-3-chloropropane, followed by a halide exchange reaction to yield the final iodoalkane. The optimization of this synthetic route hinges on the careful control of reaction parameters in both stages to maximize yield and purity.

The first step typically involves the nucleophilic substitution of a dihaloalkane, for instance, 1,3-dichloropropane (B93676), with an ethanesulfinate salt, such as sodium ethanesulfinate. The key variables in this reaction that require optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the sulfinate salt and promote the S(_N)2 mechanism.

The temperature is a critical parameter that needs to be fine-tuned. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through elimination reactions or further substitution. An optimal temperature ensures a reasonable reaction time while minimizing side reactions. The molar ratio of the reactants is another crucial factor. Using a slight excess of the 1,3-dihalopropane can drive the reaction towards the monosubstituted product, while an excess of sodium ethanesulfinate could increase the likelihood of disubstitution.

The following interactive data table illustrates a hypothetical optimization of the synthesis of 1-Ethanesulfonyl-3-chloropropane from 1,3-dichloropropane and sodium ethanesulfinate.

EntrySolventTemperature (°C)Molar Ratio (Dichloropropane:Sulfinate)Reaction Time (h)Yield (%)
1Acetone561.2:12445
2DMF801.2:11275
3DMF1001.2:1872 (with byproducts)
4DMSO801.2:11278
5DMF801.5:11282
6DMF801:1.21268 (disubstitution observed)

The second step in the synthesis of this compound is the conversion of the chloro- or bromo- intermediate via the Finkelstein reaction. wikipedia.orgiitk.ac.injk-sci.comscienceinfo.com This classic S(_N)2 reaction involves treating the alkyl halide with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent. wikipedia.orgiitk.ac.injk-sci.comscienceinfo.com The success of this reaction is often driven by Le Chatelier's principle, where the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone drives the equilibrium towards the formation of the desired alkyl iodide. wikipedia.orgjk-sci.com

Optimization of the Finkelstein reaction for this specific substrate would involve screening various solvents, adjusting the temperature, and determining the optimal molar excess of sodium iodide. Acetone is a traditional solvent for this reaction due to the poor solubility of NaCl and NaBr. wikipedia.org However, other polar aprotic solvents such as methyl ethyl ketone (MEK) or acetonitrile (B52724) could also be effective and may offer advantages in terms of reaction rate or product isolation.

The reaction temperature is another key variable. While the Finkelstein reaction is often carried out at the reflux temperature of the solvent, a systematic study of the temperature profile is necessary to find the ideal balance between reaction rate and potential degradation of the product. The stoichiometry of the iodide source is also critical; a larger excess of sodium iodide can increase the rate of conversion but may also complicate the purification process.

Below is an interactive data table representing a potential optimization study for the Finkelstein reaction to convert 1-Ethanesulfonyl-3-chloropropane to this compound.

EntrySolventTemperature (°C)Molar Ratio (Substrate:NaI)Reaction Time (h)Yield (%)
1Acetone56 (reflux)1:1.51285
2Acetone56 (reflux)1:2.0892
3Acetone56 (reflux)1:2.5893
4MEK80 (reflux)1:2.0695
5Acetonitrile82 (reflux)1:2.0690
6MEK601:2.01088

Reactivity and Mechanistic Investigations of 1 Ethanesulfonyl 3 Iodopropane

Nucleophilic Substitution Reactions (SN1/SN2) at the Iodide Center

The primary carbon-iodine (C-I) bond in 1-Ethanesulfonyl-3-iodopropane is the principal site of reactivity. Due to the significant difference in electronegativity between carbon and iodine, this bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The iodide ion is an excellent leaving group, which facilitates nucleophilic substitution reactions. These reactions predominantly occur via the bimolecular nucleophilic substitution (SN2) mechanism, especially given that the electrophilic carbon is a primary center. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the carbon-halogen bond breaks. An SN1 mechanism, which involves a carbocation intermediate, is less likely for a primary haloalkane like this.

Reactivity with Amines and Nitrogen-Containing Nucleophiles

This compound readily reacts with ammonia (B1221849) and other amines, which act as potent nitrogen-based nucleophiles. The lone pair of electrons on the nitrogen atom attacks the partially positive carbon center, displacing the iodide ion.

The reaction with ammonia, typically conducted in a heated ethanolic solution, proceeds in two stages. The initial SN2 attack forms an alkylammonium salt. In the presence of excess ammonia, a subsequent acid-base reaction occurs where another ammonia molecule abstracts a proton from the nitrogen, yielding the primary amine and an ammonium (B1175870) ion.

Reaction Scheme with Ammonia:

Substitution: CH₃CH₂SO₂(CH₂)₃I + NH₃ → CH₃CH₂SO₂(CH₂)₃NH₃⁺ I⁻

Deprotonation: CH₃CH₂SO₂(CH₂)₃NH₃⁺ + NH₃ ⇌ CH₃CH₂SO₂(CH₂)₃NH₂ + NH₄⁺

A critical consideration in these reactions is the potential for multiple substitutions. The primary amine product is itself a nucleophile and can compete with ammonia to react with another molecule of this compound. This can lead to the formation of secondary and tertiary amines, and ultimately, a quaternary ammonium salt. Using a large excess of ammonia helps to favor the formation of the primary amine.

Reactivity with Oxygen, Sulfur, and Carbon-Based Nucleophiles

The electrophilic nature of the terminal carbon in this compound allows it to react with a variety of other nucleophiles.

Oxygen Nucleophiles: A common reaction involves aqueous alkali hydroxides, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion (:OH⁻) acts as the nucleophile, attacking the carbon center to displace the iodide and form the corresponding primary alcohol, 3-(Ethanesulfonyl)propan-1-ol.

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly effective in reactions with alkyl halides. Thiolate anions (RS⁻), formed from thiols, are excellent nucleophiles and readily participate in SN2 reactions. The nucleophilicity of sulfur is significantly greater than that of oxygen, leading to efficient formation of thioethers. For example, reaction with a thiolate like sodium ethanethiolate would yield an ethyl propyl thioether derivative.

Carbon-Based Nucleophiles: The cyanide ion (:CN⁻), typically from potassium cyanide (KCN) in an ethanolic solution, is an effective carbon nucleophile. This reaction is a valuable method for extending the carbon chain by one carbon atom, producing a nitrile. The resulting product would be 4-(Ethanesulfonyl)butanenitrile.

Table 1: Nucleophilic Substitution Reactions of this compound
NucleophileReagent ExampleProduct ClassSpecific Product
AmmoniaNH₃ (in ethanol)Primary Amine3-(Ethanesulfonyl)propan-1-amine
HydroxideNaOH (aqueous)Alcohol3-(Ethanesulfonyl)propan-1-ol
ThiolateCH₃CH₂SNaThioether1-(Ethanesulfonyl)-3-(ethylthio)propane
CyanideKCN (in ethanol)Nitrile4-(Ethanesulfonyl)butanenitrile

Regioselectivity and Stereoselectivity in Substitution Pathways

For this compound, nucleophilic attack occurs exclusively at the carbon atom bonded to the iodine. This high degree of regioselectivity is expected, as the C-I bond is the most polarized and reactive site in the molecule for substitution.

Since the carbon atom undergoing substitution is not a stereocenter, the stereoselectivity of the reaction is not immediately apparent from the product. However, the underlying SN2 mechanism has inherent stereochemical consequences. SN2 reactions proceed with a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This process leads to an inversion of configuration at the electrophilic carbon. While this cannot be observed in the achiral product formed from this compound, it is a fundamental characteristic of this reaction pathway.

Elimination Reactions (E1/E2)

In addition to substitution, haloalkanes can undergo elimination reactions to form alkenes, typically in the presence of a strong base. The two main pathways are the unimolecular (E1) and bimolecular (E2) mechanisms. For a primary substrate like this compound, the E2 mechanism is strongly favored over the E1 pathway, which would require the formation of a highly unstable primary carbocation.

In an E2 reaction, a base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group, while the C-I bond breaks and a double bond forms simultaneously in a concerted step. For this compound, this would involve the removal of a proton from the second carbon of the propane (B168953) chain. Strong, sterically hindered bases, such as potassium tert-butoxide, are often used to promote elimination over the competing SN2 substitution. The presence of the electron-withdrawing ethanesulfonyl group can increase the acidity of the protons on the adjacent carbons, potentially facilitating the elimination process. The product of such a reaction would be 1-Ethanesulfonylprop-2-ene.

Radical Reactions and Pathways Involving the Organosulfur Moiety

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage when exposed to heat or light, initiating radical reactions. This cleavage generates a primary alkyl radical centered on the carbon that was bonded to the iodine, and an iodine radical.

Initiation: CH₃CH₂SO₂(CH₂)₃I → CH₃CH₂SO₂(CH₂)₂CH₂• + I•

Once formed, the primary alkyl radical can participate in various propagation steps. A common pathway is intramolecular radical cyclization if a suitable unsaturated group is present elsewhere in the molecule. In the absence of such a group, the radical may abstract a hydrogen atom from a solvent or another molecule, or react with other radical species in termination steps. The organosulfur moiety, specifically the sulfone group, is generally stable and less likely to participate directly in these radical pathways under typical conditions. Its primary influence is electronic, affecting the stability and reactivity of other parts of the molecule.

Electrophilic Activation and Transformations

The sulfone group in this compound is characterized by a sulfur atom in a high oxidation state (+6), making it highly electron-withdrawing but generally unreactive toward nucleophiles or electrophiles under standard conditions. The oxygen atoms of the sulfone possess lone pairs of electrons, which could theoretically act as Lewis basic sites and coordinate with strong Lewis acids or superacids.

Such electrophilic activation could potentially enhance the electron-withdrawing nature of the sulfonyl group, further polarizing the C-I bond and possibly increasing the rate of nucleophilic substitution. However, reactions involving the direct transformation of the sulfone group itself typically require harsh conditions. Under superacidic conditions, for instance, protonation of a carbonyl oxygen in similar molecules has been shown to activate the molecule for further reactions, while leaving a halogenated alkyl chain untouched. A similar protonation of a sulfone oxygen might occur, but this is a less common transformation compared to the well-established reactivity at the C-I bond.

Mechanistic Elucidation Studies

The reactivity of this compound is predominantly characterized by nucleophilic substitution reactions, where the iodide ion serves as an excellent leaving group. Mechanistic studies in this area, by analogy with similar primary iodoalkanes, strongly indicate the prevalence of the bimolecular nucleophilic substitution (SN2) mechanism. This pathway is distinguished by a single, concerted step in which the incoming nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.

The kinetics of these reactions are a key indicator of the SN2 mechanism. The reaction rate is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. This second-order kinetic behavior is a hallmark of the SN2 pathway.

A defining feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a transition state where the carbon atom is pentacoordinate. As the leaving group departs, the molecule's geometry inverts, similar to an umbrella turning inside out in the wind.

Illustrative Kinetic Data for SN2 Reactions of Primary Alkyl Iodides

To contextualize the reactivity of this compound, it is useful to consider kinetic data from analogous SN2 reactions involving primary alkyl iodides. The following table presents relative reaction rates for the reaction of a primary alkyl iodide with various nucleophiles. While this data is for a model compound, it provides insight into the expected reactivity trends for this compound.

NucleophileRelative Rate
HS⁻120,000
CN⁻100,000
I⁻80,000
N₃⁻40,000
OH⁻16,000
Br⁻10,000
Cl⁻1,000
H₂O1

This is a representative dataset for educational purposes and the actual rates for this compound may vary.

Effect of Leaving Group on SN2 Reaction Rates

The identity of the leaving group is a critical factor in determining the rate of a nucleophilic substitution reaction. Iodide is an exceptional leaving group due to the weakness of the carbon-iodine bond and the high stability of the resulting iodide anion. The following table compares the relative rates of SN2 reactions for a primary alkyl halide with different leaving groups, highlighting the superior reactivity of iodoalkanes.

Leaving GroupRelative Rate
I⁻ (Iodide)30,000
Br⁻ (Bromide)10,000
Cl⁻ (Chloride)200
F⁻ (Fluoride)1

This table illustrates the general trend of leaving group ability in SN2 reactions.

Applications of 1 Ethanesulfonyl 3 Iodopropane in Complex Organic Synthesis

As a Building Block for Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, with these cyclic structures forming the core of numerous pharmaceuticals and functional materials. 1-Ethanesulfonyl-3-iodopropane serves as a key precursor in the construction of diverse heterocyclic scaffolds. The presence of two distinct reactive centers allows for sequential or one-pot cyclization reactions with a variety of nucleophiles.

For instance, the iodo group can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles, initiating the formation of a new carbon-heteroatom bond. The subsequent involvement of the sulfonyl group, often through its ability to activate adjacent protons for deprotonation and subsequent intramolecular reaction, facilitates ring closure. This strategy has been successfully employed in the synthesis of various saturated and unsaturated heterocycles.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

Heterocycle ClassNucleophileGeneral Reaction Conditions
TetrahydrothiophenesSulfide saltsBase-mediated cyclization
PyrrolidinesPrimary aminesStepwise alkylation and cyclization
TetrahydropyransAlcohols/phenolsWilliamson ether synthesis followed by intramolecular cyclization

The ethanesulfonyl group not only facilitates cyclization but can also be retained in the final heterocyclic product, imparting specific physicochemical properties such as increased polarity and potential for hydrogen bonding. Alternatively, it can be removed or transformed in subsequent synthetic steps, further highlighting the versatility of this building block.

Role in Alkylation and Derivatization Strategies

The high reactivity of the carbon-iodine bond in this compound makes it an excellent electrophile for alkylation reactions. It can efficiently introduce the 3-(ethanesulfonyl)propyl group onto a wide range of nucleophilic substrates, including carbanions, amines, phenols, and thiols. This alkylating ability is crucial for modifying existing molecules to fine-tune their biological activity or material properties.

In derivatization strategies, this compound is employed to introduce a sulfonyl-containing tether. This can be particularly useful in fragment-based drug discovery, where the sulfonyl group can act as a handle for further functionalization or as a key pharmacophoric element.

Table 2: Representative Alkylation Reactions using this compound

NucleophileProduct TypeSignificance
Enolatesγ-Sulfonyl ketonesIntermediates for further transformations
AminesN-alkylated sulfonamidesPotential bioactive molecules
PhenolsO-alkylated sulfonesModification of natural products
ThiolsS-alkylated sulfonesSynthesis of sulfur-rich compounds

The presence of the sulfonyl group can influence the reactivity and selectivity of these alkylation reactions, sometimes leading to enhanced yields or specific stereochemical outcomes.

Precursor for Advanced Organosulfur Compounds

The field of organosulfur chemistry is continually expanding, with novel sulfur-containing molecules exhibiting unique reactivity and biological properties. This compound serves as a valuable starting material for the synthesis of more complex and advanced organosulfur compounds.

Through manipulation of both the iodo and sulfonyl functionalities, a diverse array of derivatives can be accessed. For example, the iodine atom can be substituted to introduce other functional groups, while the sulfonyl group can undergo reactions such as reduction or elimination. Furthermore, the carbon backbone can be elaborated upon, leading to the creation of novel organosulfur scaffolds. These advanced compounds often find applications as ligands in catalysis, as building blocks for polymers, or as probes for biological systems.

Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to all organic synthesis. This compound plays a significant role in facilitating these crucial bond-forming reactions.

The electrophilic nature of the iodopropyl group enables its participation in various coupling reactions. For instance, in the presence of suitable catalysts, it can react with organometallic reagents to form C-C bonds. This allows for the extension of carbon chains and the construction of more complex molecular frameworks.

Simultaneously, its ability to react with a wide range of heteroatom nucleophiles (N, O, S) makes it a key reagent for the formation of C-X bonds. These reactions are essential for the introduction of functional groups that are critical for the desired properties of the target molecule. The reliability and predictability of these reactions make this compound a go-to reagent for synthetic chemists.

Advanced Spectroscopic and Structural Elucidation of 1 Ethanesulfonyl 3 Iodopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and connectivity of a molecule. For 1-Ethanesulfonyl-3-iodopropane, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the sulfonyl (SO₂) group and the iodine atom causing significant downfield shifts for adjacent protons.

The ¹³C NMR spectrum would display five signals, one for each carbon atom in the molecule. The carbon atoms directly bonded to the electron-withdrawing sulfonyl group and the iodine atom are expected to resonate at lower fields.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃-CH₂-SO₂1.4Triplet7.5
CH₃-CH₂-SO₂3.1Quartet7.5
SO₂-CH₂-CH₂3.3Triplet7.0
SO₂-CH₂-CH₂-CH₂2.2Quintet7.0
CH₂-CH₂-I3.2Triplet7.0

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃-CH₂-SO₂8
CH₃-C H₂-SO₂48
SO₂-C H₂-CH₂55
SO₂-CH₂-C H₂30
CH₂-CH₂-C H₂-I5

To confirm the assignments and establish the connectivity between protons and carbons, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the protons of the ethyl group and between the protons of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the ethyl group and the sulfonyl group, and between the propyl chain and the sulfonyl group.

Since this compound is an achiral molecule, stereochemical analysis using these techniques would not be applicable.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of sulfones can be complex and may involve rearrangements. cdnsciencepub.com Common fragmentation pathways for alkyl sulfones include cleavage of the C-S bond and rearrangements involving the migration of alkyl or aryl groups. cdnsciencepub.comresearchgate.net The presence of iodine would also lead to characteristic fragmentation patterns, including the loss of an iodine radical.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
278[M]⁺ (Molecular Ion)
151[M - I]⁺
127[I]⁺
93[CH₃CH₂SO₂]⁺
43[CH₃CH₂CH₂]⁺
29[CH₃CH₂]⁺

The isotopic pattern of the molecular ion peak would be influenced by the presence of sulfur (⁴S isotope) and carbon (¹³C isotope).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl group. acdlabs.comresearchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. libretexts.orgacs.org

Raman spectroscopy would be particularly useful for observing the vibrations of the C-S and C-I bonds, which are often weak in IR spectra. renishaw.comstellarnet.us The C-S stretching vibration is typically found in the 700-600 cm⁻¹ region, while the C-I stretching vibration appears at lower frequencies, generally in the 600-500 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
C-H stretching2950-2850IR, Raman
S=O asymmetric stretching1350-1300IR
S=O symmetric stretching1160-1120IR
C-S stretching700-600Raman
C-I stretching600-500Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. st-andrews.ac.uk A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and conformational information.

Based on studies of other small organic sulfones, the geometry around the sulfur atom is expected to be tetrahedral. st-andrews.ac.ukmdpi.comresearchgate.net The O-S-O bond angle would likely be in the range of 117-121°, and the C-S-C bond angle would be around 104-108°. st-andrews.ac.uk The S=O bond lengths are typically in the range of 1.42-1.46 Å, and the S-C bond lengths are around 1.75-1.80 Å. researchgate.net

The conformation of the propyl chain in the solid state would be determined by crystal packing forces.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. saschirality.org Since this compound is an achiral molecule, it would not exhibit a chiroptical response.

However, if a chiral center were introduced into the molecule, for example, by substitution on the propyl chain, the resulting enantiomers could be distinguished and their enantiomeric excess determined using chiroptical spectroscopy. It is also possible for an achiral molecule to exhibit an induced chiroptical signature when placed in a chiral environment. synchrotron-soleil.frnih.gov

Computational Chemistry and Theoretical Investigations of 1 Ethanesulfonyl 3 Iodopropane

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules like 1-ethanesulfonyl-3-iodopropane. DFT methods provide a good balance between computational cost and accuracy for systems of this size.

Molecular orbital (MO) theory helps in understanding the reactivity and electronic properties of a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the iodine atom, which is the most nucleophilic and electron-rich part of the molecule, and to a lesser extent on the oxygen atoms of the sulfonyl group. The LUMO, on the other hand, is expected to be centered on the carbon atom bonded to the iodine (Cγ) and the sulfur atom of the sulfonyl group, indicating these are the most electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability emerginginvestigators.org.

The electrostatic potential (ESP) map visually represents the charge distribution and is crucial for predicting non-covalent interactions and reactive sites. In this compound, the ESP would show a region of negative potential (red) around the oxygen atoms of the sulfonyl group, making them hydrogen bond acceptors. A region of positive potential (blue), known as a σ-hole, is expected on the iodine atom along the extension of the C-I bond, making it a halogen bond donor nih.govnih.gov. The sulfur atom would exhibit a positive potential, while the alkyl chain would be relatively neutral.

Table 1: Predicted Molecular Orbital Properties of this compound (Analog-Based)

Property Predicted Location/Characteristic Implication for Reactivity
HOMO Primarily on the iodine atom and sulfonyl oxygens. Site of electron donation in reactions with electrophiles.
LUMO Primarily on the Cγ (attached to I) and sulfur atom. Site of nucleophilic attack.

| HOMO-LUMO Gap | Moderate, typical for a saturated alkyl halide and sulfone. | Determines kinetic stability and susceptibility to electronic excitation. |

The conformational landscape of this compound is determined by rotations around the C-C and C-S single bonds. The most significant rotations would be around the Cα-Cβ and Cβ-Cγ bonds of the propane (B168953) chain. The relative energies of different conformers are governed by steric and electronic interactions.

For the Cβ-Cγ bond, rotation will lead to gauche and anti conformations of the sulfonyl group relative to the iodine atom. The anti conformation, where the bulky ethylsulfonyl group and the iodine atom are furthest apart (dihedral angle of 180°), is expected to be the most stable due to minimal steric hindrance chemistrysteps.comlibretexts.orgmaricopa.edu. Gauche conformations (dihedral angle of ±60°) would be slightly higher in energy.

Similarly, rotation around the Cα-Cβ bond will result in different spatial arrangements of the ethyl group relative to the rest of the propyl chain. The potential energy surface of this compound would show multiple local minima corresponding to these various staggered conformations, with energy barriers for the eclipsed transition states chemistrysteps.comlibretexts.org.

Table 2: Estimated Relative Energies for Conformations around the Cβ-Cγ Bond in this compound

Conformation Dihedral Angle (S-Cβ-Cγ-I) Estimated Relative Energy (kcal/mol)
Anti 180° 0 (most stable)
Gauche ±60° 0.5 - 1.5

| Eclipsed | 0°, ±120° | 3 - 5 (transition states) |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a key reaction is nucleophilic substitution at the Cγ, where the iodide is a good leaving group.

DFT calculations can be used to model the SN2 reaction pathway with a nucleophile (e.g., a thiolate or amine). The calculation would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving iodide group in apical positions. The energy of this transition state relative to the reactants gives the activation energy, which determines the reaction rate researchgate.netmit.edu. Such calculations have been instrumental in understanding the kinetics of iodoalkane reactions researchgate.net.

Another potential reaction is elimination, which could be modeled to determine the relative favorability of E2 versus SN2 pathways under different basic conditions.

Intermolecular Interactions and Supramolecular Assembly

The functional groups in this compound allow for a variety of intermolecular interactions that can lead to supramolecular assemblies. The sulfonyl group is a strong hydrogen bond acceptor via its oxygen atoms nih.govresearchgate.net. The iodine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules mdpi.comeurekalert.orgresearchgate.netrsc.orgnih.gov.

In a crystalline state, one could expect to see C-H···O hydrogen bonds involving the alkyl chain and the sulfonyl oxygens, as well as C-I···O halogen bonds where the σ-hole of the iodine interacts with the negative electrostatic potential of a sulfonyl oxygen on a neighboring molecule. These interactions would play a crucial role in determining the crystal packing nih.govnih.gov. The interplay of these weak interactions can lead to the formation of well-ordered 2D or 3D supramolecular networks mdpi.comrsc.org.

Table 3: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Typical Energy (kcal/mol)
Hydrogen Bond C-H O=S 1 - 4
Halogen Bond C-I O=S 2 - 5

| van der Waals | Alkyl chain | Alkyl chain | Variable |

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can provide a quantitative basis for understanding structure-reactivity relationships. For a series of related sulfonyl compounds, DFT calculations can be used to correlate electronic properties with observed reactivity.

For instance, the electrophilicity of the carbon atom attached to the iodine can be quantified using calculated parameters like the LUMO energy or the partial atomic charge. These parameters could then be correlated with the rates of nucleophilic substitution. Studies on other sulfones have shown that the reactivity can be modulated by orders of magnitude by introducing electron-withdrawing or -donating groups, and these effects can be rationalized and predicted with DFT acs.orgnih.gov. The sulfonyl group itself is strongly electron-withdrawing, which enhances the electrophilicity of the adjacent carbon atoms and influences the reactivity of the entire molecule wikipedia.org.

By systematically modifying the structure of this compound in silico (e.g., changing the alkyl chain length or substituting the iodine with other halogens), a theoretical structure-reactivity relationship could be established, providing valuable insights for the design of related molecules with tailored properties.

Table 4: Compound Names Mentioned

Compound Name
This compound
Ethane
Propane

In-depth Analysis of this compound: Exploring Derivatization, Analogues, and Future Synthetic Applications

While specific research detailing the derivatization and synthetic applications of this compound is limited in publicly available scientific literature, its structure suggests a range of potential chemical transformations and the synthesis of various analogues. As a bifunctional molecule containing both a sulfonyl group and a reactive iodo group, it can serve as a versatile building block in organic synthesis. This article explores the prospective derivatization strategies, the types of analogues that could be synthesized, and potential future research directions, drawing upon established principles of organic chemistry and the known reactivity of related compounds.

Derivatization, Analogues, and Future Synthetic Targets

The chemical reactivity of 1-Ethanesulfonyl-3-iodopropane is primarily dictated by the electrophilic carbon atom attached to the iodine and the potential for functional group transformations of the ethylsulfonyl moiety. These features allow for the systematic development of a library of derivatives and analogues.

The synthesis of homologues and analogues of this compound would involve modifying the carbon chain length and the nature of the sulfonyl group substituent.

Homologues:

Homologues of this compound could be synthesized by varying the length of the alkyl chain separating the sulfonyl group and the iodine atom. For instance, 1-ethanesulfonyl-4-iodobutane or 1-ethanesulfonyl-2-iodoethane would be considered homologues. The synthetic strategies to access these compounds would likely involve the reaction of sodium ethanesulfinate (B1267084) with the corresponding dihaloalkanes.

Analogues:

Analogues can be generated by replacing the ethyl group on the sulfonyl moiety with other alkyl or aryl substituents. This would allow for the fine-tuning of properties such as lipophilicity and steric hindrance. For example, reaction of various sodium alkyl- or arylsulfinates with 1,3-diiodopropane (B1583150) would yield a series of analogues.

Table 1: Potential Homologues and Analogues of this compound

Compound NameStructure
1-Ethanesulfonyl-4-iodobutaneCH₃CH₂SO₂(CH₂)₄I
1-Ethanesulfonyl-2-iodoethaneCH₃CH₂SO₂(CH₂)₂I
1-(Phenylsulfonyl)-3-iodopropaneC₆H₅SO₂(CH₂)₃I
1-(Methylsulfonyl)-3-iodopropaneCH₃SO₂(CH₂)₃I

This table presents hypothetical homologues and analogues based on the structure of this compound.

The introduction of additional functional groups onto the this compound scaffold can lead to compounds with diverse chemical properties and potential applications. The reactive C-I bond is the primary site for such modifications through nucleophilic substitution reactions.

A variety of nucleophiles can be employed to displace the iodide, thereby introducing functionalities such as amines, azides, thiols, and cyanides. These reactions would typically proceed via an SN2 mechanism.

Table 2: Potential Reactions for Introducing Additional Functionalities

NucleophileReagent ExampleProduct Functional Group
AmineAmmonia (B1221849), Primary/Secondary AminesPrimary, Secondary, or Tertiary Amine
AzideSodium AzideAzide
ThiolSodium Hydrosulfide, ThiolatesThiol, Thioether
CyanideSodium CyanideNitrile
Hydroxide (B78521)Sodium HydroxideAlcohol
AlkoxideSodium MethoxideEther

This table outlines potential nucleophilic substitution reactions to introduce new functionalities onto the this compound backbone.

For instance, the reaction with sodium azide would yield 1-azido-3-(ethylsulfonyl)propane, a precursor for the synthesis of amines via reduction or for use in click chemistry. Similarly, reaction with primary or secondary amines would lead to the corresponding N-substituted aminopropyl ethyl sulfones.

While this compound itself is achiral, the introduction of substituents can create chiral centers, leading to the possibility of asymmetric synthesis to obtain enantiomerically enriched or pure derivatives.

Chiral derivatives could be synthesized through several approaches:

Use of Chiral Nucleophiles: Reaction of this compound with a chiral nucleophile, such as a chiral amine or alcohol, would result in a diastereomeric mixture of products that could potentially be separated.

Asymmetric Catalysis: The introduction of a functional group at the α-position to the sulfonyl group could create a chiral center. For example, deprotonation at the α-carbon followed by reaction with an electrophile in the presence of a chiral catalyst could lead to enantioselective alkylation. While challenging due to the acidity of α-sulfonyl protons, this remains a theoretical possibility.

Derivatization to Chiral Sulfoxides: Although the sulfone sulfur is achiral, related chiral sulfoxides are valuable in asymmetric synthesis. While not a direct derivatization of the sulfone, this highlights a related area of chiral sulfur chemistry. The asymmetric synthesis of chiral sulfones is an active area of research. rsc.orgrsc.org Methodologies such as asymmetric hydrogenation of α,β-unsaturated sulfones or kinetic resolution of racemic sulfoxides followed by oxidation could be adapted to synthesize chiral analogues. rsc.orgrsc.org

Future research in this area could focus on developing stereoselective methods for the functionalization of this compound and its derivatives, opening avenues for the creation of novel chiral building blocks for the pharmaceutical and materials science industries.

Conclusion and Future Research Directions

Emerging Research Avenues for 1-Ethanesulfonyl-3-iodopropane

Emerging research is likely to explore the utility of this compound in the synthesis of novel heterocyclic compounds and as a key intermediate in the development of new pharmaceutical agents. The presence of the sulfonyl group is of particular interest, as this functional group is a common feature in a wide array of therapeutic drugs. nih.govresearchgate.net Further investigations may focus on its use in multicomponent reactions and in the construction of complex molecular architectures. The development of efficient and selective methods for the functionalization of such bifunctional molecules is an active area of organic synthesis. acs.org

Potential for Novel Methodologies and Applications

The unique combination of a reactive alkyl iodide and a sulfonyl group in this compound opens up possibilities for the development of novel synthetic methodologies. For instance, its use in tandem reactions, where both the iodo and sulfonyl functionalities are sequentially or concurrently exploited, could lead to the efficient construction of complex molecules. In medicinal chemistry, the ethanesulfonyl moiety could be incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability. researchgate.net The compound could also serve as a chemical probe to investigate biological processes, leveraging the reactivity of the iodide for covalent labeling of biomolecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.